molecular formula C12H18O B12828477 (5-(tert-Butyl)-2-methylphenyl)methanol

(5-(tert-Butyl)-2-methylphenyl)methanol

Cat. No.: B12828477
M. Wt: 178.27 g/mol
InChI Key: COOMEUWPJYOLKM-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-2-methylphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the 5-position, a methyl group at the 2-position, and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-2-methylphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-5-tert-butylbenzaldehyde.

    Reduction: The aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)-2-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the hydroxymethyl group can yield the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: LiAlH4 in dry ether or THF.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: (5-(tert-Butyl)-2-methylbenzoic acid).

    Reduction: (5-(tert-Butyl)-2-methylphenyl)methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-(tert-Butyl)-2-methylphenyl)methanol serves as a building block for more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

While specific biological applications of this compound are not extensively documented, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and resins, where its bulky tert-butyl group can influence the physical properties of the resulting materials.

Mechanism of Action

The mechanism by which (5-(tert-Butyl)-2-methylphenyl)methanol exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through a series of electron transfer steps. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (5-tert-Butyl-2-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a methyl group at the 2-position.

    (5-tert-Butyl-2-methylphenol): Lacks the hydroxymethyl group, making it less versatile in certain reactions.

Uniqueness

(5-(tert-Butyl)-2-methylphenyl)methanol is unique due to the combination of its bulky tert-butyl group and the reactive hydroxymethyl group. This combination allows for selective reactions and the synthesis of complex molecules that are not easily accessible with other compounds.

Properties

IUPAC Name

(5-tert-butyl-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOMEUWPJYOLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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